molecular formula C₂₄H₃₁NO₄ B1141094 N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester CAS No. 117560-14-2

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester

Cat. No.: B1141094
CAS No.: 117560-14-2
M. Wt: 397.51
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester is a compound that belongs to the class of tert-butyl esters. These esters are widely used in organic synthesis due to their stability and ease of removal under mild conditions. The compound is particularly significant in peptide synthesis, where it serves as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester typically involves the esterification of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions and yields the desired ester efficiently.

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters can be scaled up using flow microreactor systems. This method allows for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.

    Substitution: The ester can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine and tert-butanol.

    Oxidation: Oxidized derivatives of the ester, depending on the specific conditions and reagents used.

    Substitution: Substituted esters or amides, depending on the nucleophile.

Scientific Research Applications

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester primarily involves its role as a protecting group. The tert-butyl ester protects the carboxyl group of the amino acid during peptide synthesis, preventing unwanted side reactions. The ester can be selectively removed under mild acidic conditions, revealing the free carboxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial.

Properties

IUPAC Name

benzyl 2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4/c1-18(22(26)29-24(2,3)4)25-21(16-15-19-11-7-5-8-12-19)23(27)28-17-20-13-9-6-10-14-20/h5-14,18,21,25H,15-17H2,1-4H3/t18-,21?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVSRTMPQCZFKD-YMXDCFFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(CCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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